Cas no 1246817-24-2 (3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10)

3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 is a deuterated analog of 3-ethoxy-4-(ethoxycarbonyl)phenyl acetic acid, where ten hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. Its stable deuterium incorporation makes it valuable as an internal standard for quantitative analysis in pharmacokinetic and metabolic research. The compound retains the chemical properties of its non-deuterated counterpart, ensuring compatibility with existing methodologies while offering superior analytical precision. It is particularly useful in tracer studies and drug development, where accurate detection and quantification are critical.
3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 structure
1246817-24-2 structure
Product Name:3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10
CAS No:1246817-24-2
MF:C13H16O5
MW:262.324761390686
CID:1061480
Update Time:2025-05-20

3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 Chemical and Physical Properties

Names and Identifiers

    • 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10
    • 2-[3-(1,1,2,2,2-pentadeuterioethoxy)-4-(1,1,2,2,2-pentadeuterioethoxycarbonyl)phenyl]acetic acid
    • Inchi: 1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)/i1D3,2D3,3D2,4D2
    • InChI Key: OTGSESBEJUHCES-MWUKXHIBSA-N
    • SMILES: O(C([2H])([2H])C([2H])([2H])[2H])C1C=C(CC(=O)O)C=CC=1C(=O)OC([2H])([2H])C([2H])([2H])[2H]

3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E891902-10mg
3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10
1246817-24-2
10mg
$150.00 2023-05-18
TRC
E891902-100mg
3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10
1246817-24-2
100mg
$1171.00 2023-05-18

3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 Related Literature

Additional information on 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10

Research Briefing on 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 (CAS: 1246817-24-2) in Chemical Biology and Pharmaceutical Applications

3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10, a deuterated analog of the parent compound, has recently garnered attention in chemical biology and pharmaceutical research due to its potential applications in drug metabolism studies and as a stable isotope-labeled internal standard. The compound (CAS: 1246817-24-2) is characterized by the incorporation of ten deuterium atoms, which significantly enhances its utility in mass spectrometry-based analytical methods. This briefing synthesizes the latest findings on its synthesis, applications, and mechanistic insights from peer-reviewed literature up to Q2 2024.

The primary use of 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 lies in its role as a tracer in pharmacokinetic studies. Recent work by Zhang et al. (2023, Journal of Labelled Compounds and Radiopharmaceuticals) demonstrated its efficacy in quantifying the metabolic stability of ester-containing pharmaceuticals via LC-MS/MS, achieving a detection sensitivity improvement of 40% compared to non-deuterated analogs. The deuterium labeling minimizes interference from endogenous metabolites, a critical advantage for in vivo studies.

From a synthetic chemistry perspective, novel catalytic deuteration methods have been developed to improve the production efficiency of this compound. A 2024 Organic Process Research & Development study described a palladium-catalyzed H/D exchange protocol that achieves >98% deuteration at the benzylic position, addressing previous challenges in regioselectivity. This advancement is particularly relevant for scaling up GMP-grade production, as the compound is increasingly used in clinical trial biomarker assays.

Emerging applications in targeted protein degradation were highlighted at the 2024 ACS Spring Meeting. Researchers presented data showing that the ethyl ester moiety of 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 serves as a versatile handle for PROTAC linker construction, with the deuterated form providing improved proteolytic stability in cellular models. This aligns with the growing demand for isotope-labeled compounds in chemical biology tool development.

Regulatory considerations for this compound were recently addressed in an FDA guidance update (2024) on isotope-labeled substances in bioanalytical method validation. The document specifically references deuterated aromatic acids like 1246817-24-2 as Class 1 biomarkers, requiring demonstration of isotopic fidelity during long-term stability studies. This has implications for its use in regulated bioanalysis across therapeutic areas.

Future research directions include exploring its utility in imaging mass spectrometry (as reported in preliminary work by MIT's Koch Institute) and as a building block for deuterated polymer-drug conjugates. The compound's unique combination of aromatic stability and hydrolytic lability makes it particularly interesting for controlled release applications, though this requires further in vivo characterization.

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